Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol
CAS No.: 209112-82-3
Cat. No.: VC0196592
Molecular Formula: C28H46O
Molecular Weight: 405.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 209112-82-3 |
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Molecular Formula | C28H46O |
Molecular Weight | 405.7 g/mol |
IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Standard InChI | InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1/i1D3,2D3,18D |
Standard InChI Key | INDVLXYUCBVVKW-PNQHCZJJSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C(=C)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
SMILES | CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Canonical SMILES | CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Chemical Identity and Structural Properties
Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol is a deuterated variant of a naturally occurring sterol. Its chemical identity is characterized by several specific parameters that distinguish it from related compounds in the sterol family.
Basic Chemical Information
The compound Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol is identified by specific chemical parameters that define its unique properties as shown in Table 1.
Parameter | Value |
---|---|
CAS Registry Number | 209112-82-3 |
Molecular Formula | C28H46O |
Molecular Weight | 405.7 g/mol |
Purity Standard | > 95% |
Classification | Labeled analogue of Ergostanol |
PubChem Compound ID | 12302304 |
The compound is characterized by a sterol core structure with specific deuterium labeling at positions 25, 26, and 27, which gives it unique properties for analytical applications.
Structural Features and Nomenclature
The IUPAC name of the compound, (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol, reflects its complex stereochemistry and deuterium labeling pattern. The compound features a cyclopentanoperhydrophenanthrene ring system common to steroids, with specific deuterium atoms replacing hydrogen at strategic positions in the side chain.
The structural representation can be described using standard chemical notations:
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Standard InChI: InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1/i1D3,2D3,18D
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Isomeric SMILES: [2H]C([2H])([2H])C([2H])(C(=C)CCC@@H[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC@@HO)C)C)C([2H])([2H])[2H]
Relationship to Ergostanol and Ergosterol Biosynthetic Pathway
Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol is structurally related to ergostanol and ergosterol, which are important compounds in sterol biosynthesis pathways in fungi and some plants.
Biosynthetic Context
The compound sits within the ergosterol biosynthetic pathway, a critical metabolic route in fungi that produces membrane sterols. In this pathway, various intermediates with similar structures are enzymatically modified to produce the final sterol products. The related compound ergosta-5,7,24(28)-trien-3β-ol (compound 3) serves as a shared intermediate in this biosynthetic pathway, which can be further metabolized to ergosta-5,7,22,24(28)-tetraen-3β-ol (compound 4) and ultimately to ergosterol (compound 5) .
Structural Comparison with Related Compounds
The deuterated compound differs from natural ergostanol derivatives primarily by the presence of seven deuterium atoms (indicated by "d7" in the name) at positions 25, 26, and 27 of the side chain. This deuteration pattern is specifically designed to create a mass-shifted analogue that retains nearly identical chemical behavior to the non-deuterated counterpart while providing a unique mass spectral signature.
Analytical Applications
The deuterium labeling in Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol makes it particularly valuable for analytical applications, especially in mass spectrometry-based analyses.
Mass Spectrometry Applications
The deuteration pattern creates a mass shift that can be readily detected in mass spectrometry. This property is particularly useful in metabolic studies and quantitative analyses. Previous studies of related sterols with Δ24(28) or Δ24(25) double bonds have demonstrated characteristic fragmentation patterns, producing distinctive fragments that can be identified in mass spectra . For instance, the related non-deuterated compounds show characteristic fragments at m/z 294 or 296, depending on their specific structure. The deuterated analogue would show predictable mass shifts for these fragments.
Use as Internal Standard
The compound's primary application appears to be as an internal standard for quantitative analysis of related sterols. The deuterium labeling creates a compound that:
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Co-elutes with the natural analogue during chromatographic separation
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Exhibits identical chemical reactivity
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Can be distinguished by mass spectrometry due to the mass difference created by the deuterium atoms
This makes it ideal for accurate quantification of natural sterols in complex biological samples.
Research Applications in Sterol Metabolism
Deuterium-labeled sterols like Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol have significant applications in research on sterol metabolism and biosynthesis.
Metabolic Pathway Studies
Labeled sterols enable researchers to track specific metabolic transformations within biological systems. Recent research involving related sterols has illuminated critical aspects of sterol biosynthesis in various organisms. For example, studies have identified key enzymes like sterol Δ7 reductase (7RED, also known as DWF5) and 24ISO that are involved in the conversion of sterol intermediates .
Genetic and Enzymatic Studies
Research using Saccharomyces cerevisiae (baker's yeast) as a model organism has demonstrated the roles of specific enzymes like ERG4 and ERG5 in consuming shared sterol intermediates such as ergosta-5,7,24(28)-trien-3β-ol . These enzymes effectively convert this intermediate via ergosta-5,7,22,24(28)-tetraen-3β-ol to ergosterol, which is the predominant sterol in fungal cell membranes.
Future Research Perspectives
The unique properties of deuterated sterol analogues like Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol point to several promising research directions.
Metabolomics and Lipidomics Applications
With the continued advancement of metabolomics and lipidomics techniques, deuterated standards like this compound will become increasingly important for accurate quantification of sterols in complex biological matrices. The availability of such standards enables more precise investigations into sterol metabolism in various biological systems and disease states.
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